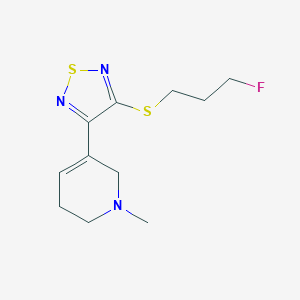

FP-Tztp

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluoropropylsulfanyl)-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN3S2/c1-15-6-2-4-9(8-15)10-11(14-17-13-10)16-7-3-5-12/h4H,2-3,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKPPQNBFQLLIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C2=NSN=C2SCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435762 | |

| Record name | FP-TZTP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

424829-90-3 | |

| Record name | FP-TZTP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0424829903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FP-TZTP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FP-TZTP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2LNI0YP8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Ligand Binding to Transthyretin (TTR)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Transthyretin and Its Role in Amyloidosis

Transthyretin (TTR) is a homotetrameric protein primarily synthesized in the liver, choroid plexus, and retinal pigment epithelium.[1][2] In its stable, tetrameric form, TTR is responsible for transporting thyroxine (a thyroid hormone) and retinol (vitamin A) through the bloodstream and cerebrospinal fluid.[1][3] The TTR gene, located on chromosome 18, provides the instructions for making this protein.[1][4]

Under normal physiological conditions, the four identical subunits of TTR form a stable complex.[5] However, mutations in the TTR gene or age-related factors can destabilize this tetramer.[4][6] This instability leads to the dissociation of the tetramer into its individual monomers. These monomers can then misfold and aggregate into insoluble amyloid fibrils.[3][5] The deposition of these amyloid fibrils in various tissues and organs, particularly the heart and peripheral nerves, leads to a group of debilitating and often fatal diseases known as transthyretin amyloidosis (ATTR).[5][7]

The Core Mechanism: Kinetic Stabilization of the TTR Tetramer

The central therapeutic strategy for transthyretin amyloidosis revolves around the kinetic stabilization of the TTR tetramer. The dissociation of the tetramer into monomers is the rate-limiting step in the formation of amyloid fibrils.[6][8] Therefore, preventing this dissociation can halt the progression of the disease.

This is achieved through the binding of small molecule ligands to the thyroxine-binding sites of the TTR tetramer.[5][9] The TTR tetramer has two thyroxine-binding sites located at the interface of the dimers.[1] When a stabilizing ligand binds to one or both of these sites, it strengthens the interactions between the subunits, increasing the energy barrier for tetramer dissociation.[9] This kinetic stabilization effectively locks the TTR protein in its native, non-amyloidogenic tetrameric state, thus preventing the formation of misfolded monomers and subsequent amyloid fibril aggregation.[6][7]

Tafamidis is a prime example of a rationally designed TTR kinetic stabilizer.[7][10] It is a non-steroidal anti-inflammatory drug (NSAID) derivative that binds with high affinity and selectivity to the thyroxine-binding sites of both wild-type and mutant TTR, effectively slowing the progression of neuropathy in patients with ATTR.[5][10]

Visualizing the Mechanism of TTR Stabilization

The following diagram illustrates the pathological cascade of TTR amyloidosis and the therapeutic intervention of kinetic stabilization.

Caption: Mechanism of TTR amyloidogenesis and kinetic stabilization.

Experimental Analysis of TTR-Ligand Binding: Fluorescence Polarization

Fluorescence Polarization (FP) is a powerful and widely used technique to study the binding of small molecules to larger proteins like TTR in real-time.[11][12] The principle of FP is based on the rotational motion of fluorescently labeled molecules.

Principle of Fluorescence Polarization

-

Excitation: A fluorescently labeled ligand (the "tracer") is excited with plane-polarized light.

-

Rotation and Emission:

-

When the tracer is small and unbound, it rotates rapidly in solution. By the time it emits a photon, its orientation has significantly changed, and the emitted light is largely depolarized.

-

When the tracer is bound to a large protein like TTR, its rotation is much slower. Consequently, the emitted light remains largely polarized.

-

-

Detection: The degree of polarization of the emitted light is measured. An increase in polarization indicates that the fluorescent tracer has bound to the protein.

Competitive FP Assay for TTR Binding

A competitive FP assay can be used to determine the binding affinity of unlabeled test compounds for TTR.

Caption: Workflow for a competitive Fluorescence Polarization assay.

Detailed Protocol: Competitive Fluorescence Polarization Assay for TTR Binding

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the binding of a fluorescent tracer to TTR.

Materials:

-

Recombinant human TTR protein

-

Fluorescent tracer (e.g., a derivative of a known TTR binder)

-

Test compounds

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

384-well black microplates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of TTR in assay buffer. The final concentration in the assay will depend on the binding affinity of the tracer.

-

Prepare a stock solution of the fluorescent tracer in a suitable solvent (e.g., DMSO). The final concentration should be close to its dissociation constant (Kd) for TTR.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

-

Assay Setup:

-

Add a fixed volume of the TTR solution to each well of the microplate.

-

Add the serially diluted test compounds to the wells. Include control wells with no test compound (for maximum polarization) and wells with no TTR (for minimum polarization).

-

Add a fixed volume of the fluorescent tracer to all wells.

-

The final volume in each well should be consistent.

-

-

Incubation:

-

Incubate the microplate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium. The incubation time should be optimized for the specific tracer and conditions.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a microplate reader. The excitation and emission wavelengths should be appropriate for the fluorescent tracer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(P - P_min) / (P_max - P_min)]) where:

-

P is the polarization value of the well with the test compound.

-

P_max is the average polarization value of the wells with no test compound.

-

P_min is the average polarization value of the wells with no TTR.

-

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Quantitative Data Summary

| Parameter | Description | Typical Range |

| TTR Concentration | Final concentration of TTR in the assay. | 10 - 100 nM |

| Tracer Concentration | Final concentration of the fluorescent tracer. | 1 - 10 nM |

| IC50 | Concentration of a test compound that inhibits 50% of tracer binding. | Varies depending on the compound's affinity. |

| Ki | Inhibitory constant, a measure of the compound's binding affinity. | Calculated from the IC50 value. |

Conclusion

The kinetic stabilization of the transthyretin tetramer is a clinically validated approach for the treatment of transthyretin amyloidosis. Understanding the molecular mechanism of ligand binding to the thyroxine-binding sites of TTR is crucial for the discovery and development of novel therapeutic agents. Fluorescence polarization is a robust and high-throughput method for characterizing these binding interactions and identifying potent TTR stabilizers. This guide provides a foundational understanding of the principles and a practical framework for implementing these studies in a research and drug development setting.

References

-

Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. PubMed Central.

-

TTR gene: MedlinePlus Genetics. MedlinePlus.

-

Transthyretin. Wikipedia.

-

Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. PubMed.

-

What is the mechanism of Tafamidis?. Patsnap Synapse.

-

Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. Johns Hopkins University.

-

Mechanisms of transthyretin amyloidogenesis. Antigenic mapping of transthyretin purified from plasma and amyloid fibrils and within in situ tissue localizations. National Institutes of Health.

-

The mechanism of action of tafamidis in treating amyloid disease is disclosed. Ovid.

-

Why does the agonist [(18)F]FP-TZTP bind preferentially to the M(2) muscarinic receptor?. PubMed.

-

TTR transthyretin [ (human)]. National Center for Biotechnology Information.

-

Inhibiting transthyretin amyloid fibril formation via protein stabilization. Proceedings of the National Academy of Sciences.

-

Mechanisms of Transthyretin Inhibition of β-Amyloid Aggregation In Vitro. The Journal of Neuroscience.

-

TTR Gene. Ma'ayan Lab – Computational Systems Biology.

-

Transthyretin-Related Amyloidosis: Background, Etiology, Pathophysiology. Medscape.

-

'In vitro' amyloid fibril formation from transthyretin: the influence of ions and the amyloidogenicity of TTR variants. PubMed.

-

TTR Gene. GeneCards.

-

Binding of a Pyrene-Based Fluorescent Amyloid Ligand to Transthyretin: A Combined Crystallographic and Molecular Dynamics Study. PubMed.

-

Inhibition of [18F]FP-TZTP binding by loading doses of muscarinic agonists P-TZTP or FP-TZTP in vivo is not due to agonist-induced reduction in cerebral blood flow. PubMed.

-

Transthyretin Binding Mode Dichotomy of Fluorescent trans-Stilbene Ligands. ResearchGate.

-

The Interaction Between Retinol-Binding Protein and Transthyretin Analyzed by Fluorescence Anisotropy. Springer Nature Experiments.

-

The interaction between retinol-binding protein and transthyretin analyzed by fluorescence anisotropy. PubMed.

-

Inhibition of [18F]FP-TZTP binding by loading doses of muscarinic agonists P-TZTP or FP-TZTP in vivo is not due to agonist-induced reduction in cerebral blood flow. ResearchGate.

-

Transthyretin Binding Mode Dichotomy of Fluorescent trans-Stilbene Ligands. PubMed Central.

-

Muscarinic cholinergic receptor measurements with [18F]FP-TZTP: control and competition studies. PubMed.

-

Imaging of the muscarinic acetylcholine neuroreceptor in rats with the M2 selective agonist [18F]FP-TZTP. PubMed.

Sources

- 1. Transthyretin - Wikipedia [en.wikipedia.org]

- 2. Gene - TTR [maayanlab.cloud]

- 3. TTR gene: MedlinePlus Genetics [medlineplus.gov]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. What is the mechanism of Tafamidis? [synapse.patsnap.com]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. ovid.com [ovid.com]

- 10. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Interaction Between Retinol-Binding Protein and Transthyretin Analyzed by Fluorescence Anisotropy | Springer Nature Experiments [experiments.springernature.com]

- 12. The interaction between retinol-binding protein and transthyretin analyzed by fluorescence anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to [18F]FP-TZTP in Alzheimer's Disease Research

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Plaque and Tangle

For decades, Alzheimer's disease (AD) research has been dominated by the amyloid cascade and tauopathy hypotheses. While invaluable, these pillars do not fully encompass the complex pathophysiology of the disease. The cholinergic hypothesis, one of the earliest frameworks for understanding AD-related cognitive decline, remains profoundly relevant. It posits that the degeneration of cholinergic neurons in the basal forebrain and the subsequent loss of acetylcholine (ACh) neurotransmission are critical drivers of memory and attention deficits.[1][2]

The muscarinic acetylcholine receptors, particularly the M2 subtype (M2R), are key components of this system and are significantly reduced in the AD brain.[3][4] This makes the M2R a vital biomarker for tracking disease progression and assessing the integrity of the cholinergic system. This guide provides a deep, technical dive into the application of [18F]FP-TZTP, a selective PET radioligand, as a premier tool for the in vivo quantification of M2 receptors in the context of Alzheimer's disease research. We will move beyond simple protocol recitation to explore the causal biochemistry and strategic considerations that empower robust, reproducible experimental design.

Section 1: Core Principles of [18F]FP-TZTP as a PET Ligand

Molecular Profile

[18F]FP-TZTP (3-(4-((3-[18F]Fluoropropyl)thio)-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine) is a potent agonist for the M2 muscarinic receptor.[5][6] Developed for positron emission tomography (PET), it allows for the non-invasive imaging and quantification of M2R distribution and density in the living brain.[1]

Mechanism of Action: The M2 Autoreceptor

The M2 receptor is a Gi-coupled protein that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). In the central nervous system, M2Rs function predominantly as presynaptic autoreceptors on cholinergic neurons. When acetylcholine is released into the synapse, it binds to these presynaptic M2Rs, initiating a negative feedback loop that inhibits further ACh release. This autoregulatory function is critical for modulating cholinergic tone. A loss of these receptors, as seen in AD, disrupts this delicate balance.

Caption: M2 muscarinic autoreceptor signaling cascade.

The Basis for M2 Selectivity: A Kinetic Paradigm

A crucial insight for any scientist using this tracer is that its in vivo M2 selectivity is not a simple function of binding affinity. In vitro equilibrium binding assays using cells expressing all five human muscarinic receptor subtypes show that [18F]FP-TZTP does not have a clear preference for M2R at equilibrium.[3] This is a potential pitfall if one only considers static affinity values (Ki, IC50).

The field-proven insight is that the tracer's selectivity arises from kinetics .[3] Specifically, [18F]FP-TZTP has a significantly slower dissociation rate (off-rate) from the M2 receptor compared to the M1, M3, M4, and M5 subtypes.[3] In the dynamic in vivo environment of a PET scan, where the tracer is delivered and washed out over time, this slow off-rate from M2R leads to a sustained signal (trapping) at M2R-rich sites, while the signal from other subtypes washes out more rapidly. This kinetic difference is the true source of its functional M2 selectivity in vivo.

| Receptor Subtype | In Vitro Binding Affinity (at Equilibrium) | In Vitro Dissociation Rate | Resulting In Vivo Selectivity |

| M1 | Non-preferential | Fast | Low |

| M2 | Non-preferential | Slow | High |

| M3 | Non-preferential | Fast | Low |

| M4 | Non-preferential | Fast | Low |

| M5 | Non-preferential | Fast | Low |

| Caption: Qualitative summary of FP-TZTP binding characteristics. |

Section 2: Preclinical Validation & Characterization

Trust in a PET ligand is built upon rigorous preclinical validation. The self-validating system for [18F]FP-TZTP relies on a convergence of evidence from in vitro assays, ex vivo autoradiography in genetic models, and in vivo imaging.

Gold Standard Validation: Knockout Mouse Models

The most definitive demonstration of a ligand's target specificity comes from using knockout (KO) animal models. Studies using genetically engineered mice lacking functional M2 receptors (M2 KO) are the cornerstone of [18F]FP-TZTP validation.

Ex vivo autoradiography experiments in these mice show a dramatic and significant decrease in [18F]FP-TZTP brain uptake compared to wild-type (WT) controls.[7] Conversely, uptake is not significantly decreased in M1, M3, or M4 knockout mice, providing unequivocal evidence of its M2 selectivity in vivo.[7]

| Brain Region | % Decrease in [18F]FP-TZTP Uptake (M2 KO vs. WT)[7] |

| Caudate Putamen | ~61% |

| Cortex | ~59% |

| Hippocampus | ~58% |

| Thalamus | ~57% |

| Brain Stem | ~56% |

| Amygdala | ~51% |

| Caption: Regional reduction of [18F]FP-TZTP uptake in M2 knockout mice. |

Experimental Protocol: Ex Vivo Autoradiography for Target Validation

This protocol outlines the key steps to independently validate the M2R specificity of [18F]FP-TZTP. The logic is to compare tracer accumulation in brains of M2 KO mice and their WT littermates. A significant reduction in signal in the KO animals validates that the signal is M2R-dependent.

Objective: To determine the in vivo binding specificity of [18F]FP-TZTP to the M2 muscarinic receptor.

Materials:

-

M2 Receptor Knockout (M2 KO) mice and Wild-Type (WT) littermates.

-

[18F]FP-TZTP, synthesized and purified.

-

Saline solution for injection.

-

Anesthesia (e.g., isoflurane).

-

Dissection tools, cryostat, microscope slides.

-

Phosphor imaging plates or autoradiography film and developer.

-

Image analysis software (e.g., ImageJ).

Methodology:

-

Animal Preparation & Injection:

-

Anesthetize one M2 KO mouse and one WT mouse (age and sex-matched).

-

Administer a bolus injection of [18F]FP-TZTP (typically 3.7-7.4 MBq) via the tail vein. Causality: Tail vein injection ensures systemic distribution and delivery to the brain via circulation.

-

Allow the tracer to distribute for a set uptake period (e.g., 30-60 minutes). This allows for sufficient brain penetration and binding to the target.

-

-

Brain Extraction:

-

At the end of the uptake period, euthanize the animals via an approved method (e.g., cervical dislocation under deep anesthesia).

-

Immediately decapitate and carefully dissect the brain. Rapid extraction is critical to prevent post-mortem redistribution of the tracer.

-

Flash-freeze the brain in isopentane cooled by liquid nitrogen to preserve tissue integrity and lock the tracer in place.

-

-

Cryosectioning:

-

Mount the frozen brain onto a cryostat chuck.

-

Slice the brain into thin coronal or sagittal sections (e.g., 20 µm thickness).

-

Thaw-mount the sections onto pre-labeled microscope slides. Trustworthiness: Maintaining a consistent section thickness and anatomical level across animals is crucial for comparative analysis.

-

-

Autoradiography:

-

Arrange the slides in a light-tight cassette.

-

Appose the slides to a phosphor imaging plate or autoradiography film.

-

Expose for a duration determined by the injected dose and time since injection (typically several hours to overnight).

-

Develop the film or scan the imaging plate to obtain a digital image of the radioactivity distribution.

-

-

Data Analysis:

-

Using image analysis software, draw regions of interest (ROIs) over specific brain structures (e.g., cortex, hippocampus, thalamus) guided by a brain atlas.

-

Quantify the signal intensity (e.g., optical density or photostimulated luminescence per unit area) within each ROI for both the M2 KO and WT animals.

-

Calculate the percentage reduction in signal for each ROI: [ (WT_Signal - KO_Signal) / WT_Signal ] * 100.

-

A statistically significant reduction across multiple brain regions validates the tracer's specificity.

-

Caption: Experimental workflow for ex vivo autoradiography.

Section 3: Application in Alzheimer's Disease Research

The primary utility of [18F]FP-TZTP is to probe the integrity of the cholinergic system in AD. Since postmortem studies have established a loss of M2 receptors in the AD brain, this tracer allows researchers to ask critical questions in vivo.[3][4]

Quantifying Cholinergic Deficits

[18F]FP-TZTP PET can be used to map and quantify the reduction in M2R density in AD patients compared to healthy controls.[3] Early studies using less selective ligands already demonstrated moderate impairment in muscarinic receptor binding in AD.[6] More advanced cholinergic PET imaging has shown extensive cortical cholinergic denervation in AD.[5] By providing a specific measure of the M2R population, [18F]FP-TZTP helps to delineate the precise topography of cholinergic degeneration.

Relationship with Other AD Pathologies and Cognition

While the cholinergic system is known to be impacted in AD, direct, large-scale multimodal imaging studies correlating [18F]FP-TZTP signal with amyloid (e.g., [18F]Florbetapir) or tau (e.g., [18F]Flortaucipir) PET are not yet widely published. However, the existing literature allows for critical inferences:

-

Cognition: Cholinergic dysfunction is a known substrate for cognitive decline.[2] Postmortem studies have linked alterations in M2R density to psychotic symptoms in AD patients.[8] Therefore, a logical application of [18F]FP-TZTP is to investigate the correlation between regional M2R loss and specific cognitive domain deficits (e.g., attention, executive function).

-

Amyloid & Tau: The cholinergic system and classic AD pathologies are intertwined. For example, activation of M1 muscarinic receptors can promote non-amyloidogenic processing of the amyloid precursor protein (APP). While M2R's role is less direct, the overall health of the cholinergic system, which [18F]FP-TZTP helps to measure, is impacted by the toxic environment created by amyloid plaques and tau tangles. Future research using this tracer alongside amyloid and tau PET will be essential to unravel the temporal relationship between these pathological events.

Section 4: Advanced Methodologies and Considerations

Radiosynthesis of [18F]FP-TZTP

The accessibility of a PET tracer depends on a reliable and automated synthesis method. [18F]FP-TZTP is typically produced via nucleophilic substitution. An improved, automated method utilizes a tosylate precursor for faster and higher-yield production.[6]

Caption: Automated radiosynthesis workflow for [18F]FP-TZTP.

Kinetic Modeling: Bolus vs. Constant Infusion

For quantitative PET studies, accurate measurement of the arterial input function (the concentration of the tracer in arterial blood over time) is critical. [18F]FP-TZTP exhibits rapid blood clearance and metabolism, particularly in rodents.[5]

-

Bolus Injection: A single, rapid injection. This method is challenging for [18F]FP-TZTP in small animals because the rapid clearance requires a very high frequency of blood sampling to accurately define the input function, which can be physiologically stressful and technically difficult.[5]

-

Constant Infusion: The tracer is infused at a programmed rate to achieve a steady state (or equilibrium) between plasma and tissue concentrations. This approach requires fewer blood samples to define the input function, making it more suitable and statistically precise for studying [18F]FP-TZTP in animal models.[5]

Expert Recommendation: For preclinical studies in rodents, a constant infusion paradigm is the method of choice to ensure reliable quantification of [18F]FP-TZTP binding.[5]

Conclusion and Future Directions

[18F]FP-TZTP stands as a robust, validated, and highly specific PET tracer for the in vivo study of M2 muscarinic acetylcholine receptors. Its role in AD research is to provide a quantitative biomarker of cholinergic integrity, a fundamental aspect of the disease's pathophysiology. While its primary application has been to map the decline of M2R in AD, its true potential lies in its future use in multimodal studies.

By correlating regional [18F]FP-TZTP signal with amyloid PET, tau PET, neuroinflammation markers (e.g., TSPO ligands), and longitudinal cognitive data, the field can begin to construct a more integrated model of AD. This will help answer critical questions about the sequence of pathological events: Does cholinergic degeneration precede, follow, or occur in parallel with amyloid and tau deposition? How does the loss of M2R influence synaptic plasticity and network function? Answering these questions is essential for developing and monitoring the next generation of therapeutics, including those aimed at restoring cholinergic function.

References

-

Jagoda, E. M., et al. (2006). "Why does the agonist [(18)F]FP-TZTP bind preferentially to the M(2) muscarinic receptor?". European Journal of Nuclear Medicine and Molecular Imaging, 33(2), 161–169. [Link]

-

Carson, R. E., et al. (1998). "Muscarinic cholinergic receptor measurements with [18F]FP-TZTP: control and competition studies". Journal of Cerebral Blood Flow & Metabolism, 18(10), 1130–1142. [Link]

-

ResearchGate. (n.d.). Inhibition of [18F]FP-TZTP binding by loading doses of muscarinic agonists P-TZTP or FP-TZTP in vivo is not due to agonist-induced reduction in cerebral blood flow. Retrieved January 12, 2026, from [Link]

-

Ravasi, L., et al. (2011). "Imaging of the muscarinic acetylcholine neuroreceptor in rats with the M2 selective agonist [18F]FP-TZTP". Nuclear Medicine and Biology, 38(6), 875–885. [Link]

- Hampel, H., et al. (2018). "The Cholinergic System in the Pathophysiology and Treatment of Alzheimer's Disease". Brain, 141(7), 1917–1933.

-

Gao, M., et al. (2011). "An improved radiosynthesis of the muscarinic M2 radiopharmaceutical, [18F]FP-TZTP". Applied Radiation and Isotopes, 69(7), 1016–1020. [Link]

-

Jagoda, E. M., et al. (2003). "Regional brain uptake of the muscarinic ligand, [18F]FP-TZTP, is greatly decreased in M2 receptor knockout mice but not in M1, M3 and M4 receptor knockout mice". Neuropharmacology, 44(6), 763–770. [Link]

-

Shimoji, K., et al. (2003). "Inhibition of [18F]FP-TZTP binding by loading doses of muscarinic agonists P-TZTP or FP-TZTP in vivo is not due to agonist-induced reduction in cerebral blood flow". Synapse, 50(2), 151–163. [Link]

-

Kiesewetter, D. O., et al. (2001). "The automated radiosynthesis of [18F]FP-TZTP". Journal of Labelled Compounds and Radiopharmaceuticals, 44(S1), S771-S773. [Link]

-

Lai, M. K., et al. (2003). "Psychosis of Alzheimer's disease is associated with elevated muscarinic M2 binding in the cortex". Neurology, 61(6), 800-805. [Link]

Sources

- 1. Muscarinic cholinergic receptor measurements with [18F]FP-TZTP: control and competition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formation and dissociation of M1 muscarinic receptor dimers seen by total internal reflection fluorescence imaging of single molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Why does the agonist [(18)F]FP-TZTP bind preferentially to the M(2) muscarinic receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Imaging of the muscarinic acetylcholine neuroreceptor in rats with the M2 selective agonist [18F]FP-TZTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of [18F]FP-TZTP binding by loading doses of muscarinic agonists P-TZTP or FP-TZTP in vivo is not due to agonist-induced reduction in cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regional brain uptake of the muscarinic ligand, [18F]FP-TZTP, is greatly decreased in M2 receptor knockout mice but not in M1, M3 and M4 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

[18F]FP-TZTP: A Technical Guide for PET Imaging of M2 Muscarinic Acetylcholine Receptors in Neurological Disorders

Introduction: The Significance of M2 Muscarinic Receptor Imaging

The cholinergic system, and specifically the muscarinic acetylcholine receptors (mAChRs), play a pivotal role in a myriad of physiological processes within the central nervous system (CNS), including learning, memory, and motor control. Comprising five subtypes (M1-M5), these G protein-coupled receptors have emerged as critical targets in the study and potential treatment of various neurological and psychiatric disorders. While the M1 receptor has been a primary focus for cognitive enhancement, the M2 subtype, which is highly expressed in the brain, is also implicated in the pathophysiology of conditions such as Alzheimer's disease and dystonia.[1] Positron Emission Tomography (PET) imaging provides a non-invasive window into the in vivo density and distribution of these receptors, offering invaluable insights for drug development and disease characterization.

This technical guide provides a comprehensive overview of [18F]FP-TZTP, a selective agonist radiotracer for the M2 muscarinic acetylcholine receptor. We will delve into the core principles of its application, from radiosynthesis and quality control to preclinical and clinical imaging protocols, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this powerful imaging tool.

[18F]FP-TZTP: A Profile of a Selective M2 Radiotracer

[18F]FP-TZTP, chemically known as 3-(4-(3-[18F]fluoropropylthio)-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,5,6-tetrahydropyridine, is a PET radioligand that exhibits high selectivity for the M2 muscarinic acetylcholine receptor.[2] Its utility as an in vivo imaging agent has been demonstrated in both preclinical and clinical settings.

Binding Characteristics and M2 Selectivity

The preferential binding of [18F]FP-TZTP to the M2 receptor subtype is a key attribute that underpins its utility. This selectivity has been rigorously validated through studies in knockout mice, where a significant reduction in brain uptake of the tracer was observed only in mice lacking the M2 receptor.[2] While initial in vitro studies did not show a marked M2 subtype selectivity at equilibrium, subsequent kinetic studies revealed that the in vivo selectivity of FP-TZTP is likely attributable to its slower dissociation rate from the M2 receptor compared to other muscarinic subtypes.

Radiochemistry: Synthesis and Quality Control of [18F]FP-TZTP

The successful application of [18F]FP-TZTP in PET imaging hinges on a robust and reproducible radiosynthesis process, followed by stringent quality control to ensure the final product is safe and effective for administration.

Automated Radiosynthesis of [18F]FP-TZTP]

The radiosynthesis of [18F]FP-TZTP is typically achieved through a one-step nucleophilic substitution reaction. An automated synthesis approach using a commercially available module, such as the GE TRACERlab FXFN, offers the advantages of higher yields, faster synthesis times, and improved reproducibility compared to manual methods.[3]

A key component of this process is the use of a suitable precursor, such as 3-(4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazol-3-ylthio)propyl 4-methylbenzenesulfonate. The synthesis involves the nucleophilic displacement of the tosyloxy group with [18F]fluoride.

Experimental Protocol: Automated Radiosynthesis of [18F]FP-TZTP on a GE TRACERlab FXFN Module

-

[18F]Fluoride Production and Trapping:

-

Produce no-carrier-added [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.

-

Transfer the aqueous [18F]fluoride solution to the synthesis module and trap it on a pre-conditioned QMA (quaternary methylammonium) carbonate cartridge.

-

-

Elution and Drying of [18F]Fluoride:

-

Elute the trapped [18F]fluoride from the QMA cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (K2.2.2) and potassium carbonate in a mixture of acetonitrile and water.

-

Perform azeotropic drying of the [18F]fluoride/K2.2.2 complex under a stream of nitrogen and vacuum at an elevated temperature to remove water.

-

-

Radiolabeling Reaction:

-

Dissolve the tosylate precursor (e.g., 3-(4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazol-3-ylthio)propyl 4-methylbenzenesulfonate) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Add the precursor solution to the dried [18F]fluoride/K2.2.2 complex in the reaction vessel.

-

Heat the reaction mixture at a controlled temperature (e.g., 155°C) for a specific duration (e.g., 7.5 minutes) to facilitate the nucleophilic substitution.

-

-

Purification of [18F]FP-TZTP:

-

After the reaction is complete, dilute the crude reaction mixture with a suitable solution (e.g., 0.5% sodium ascorbate in water).

-

Purify the [18F]FP-TZTP from unreacted [18F]fluoride and other impurities using semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: An isocratic mixture of a buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: Monitor the elution profile using a UV detector and a radioactivity detector in series.

-

-

Collect the HPLC fraction containing the purified [18F]FP-TZTP.

-

-

Formulation:

-

Dilute the collected HPLC fraction with sterile water.

-

Pass the diluted solution through a solid-phase extraction (SPE) cartridge (e.g., a tC18 Sep-Pak) to trap the [18F]FP-TZTP.

-

Wash the cartridge with sterile water to remove any remaining HPLC solvents.

-

Elute the final [18F]FP-TZTP product from the cartridge with a small volume of ethanol and formulate it in sterile saline for injection.

-

Quality Control: Ensuring a Validated Radiotracer

A rigorous quality control (QC) process is mandatory to ensure the identity, purity, and safety of the final [18F]FP-TZTP product before it can be used in preclinical or clinical studies.

Table 1: Quality Control Specifications for [18F]FP-TZTP

| Parameter | Method | Specification |

| Appearance | Visual Inspection | Clear, colorless, and free of particulate matter |

| pH | pH meter or pH paper | 4.5 - 7.5 |

| Radionuclidic Identity | Half-life determination | 105 - 115 minutes |

| Radiochemical Purity | HPLC, TLC | ≥ 95% |

| Chemical Purity | HPLC (UV detection) | Identify and quantify known impurities |

| Residual Solvents | Gas Chromatography (GC) | Within acceptable limits (e.g., < 410 ppm for acetonitrile, < 5000 ppm for ethanol) |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL) |

| Sterility | USP <71> Sterility Tests | No microbial growth |

Experimental Protocol: Quality Control of [18F]FP-TZTP

-

High-Performance Liquid Chromatography (HPLC):

-

System: An analytical HPLC system equipped with a reverse-phase C18 column, a UV detector (set at a wavelength to detect the precursor and non-radioactive FP-TZTP standard), and a radioactivity detector.

-

Mobile Phase: A suitable isocratic or gradient mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Procedure: Inject a small aliquot of the final [18F]FP-TZTP product. The retention time of the radioactive peak should match that of a co-injected, non-radioactive FP-TZTP standard. The radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the [18F]FP-TZTP peak.

-

-

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A solvent system that provides good separation between [18F]FP-TZTP and potential impurities like unreacted [18F]fluoride.

-

Procedure: Spot a small amount of the final product onto the TLC plate and develop the chromatogram. After development, the distribution of radioactivity on the plate is measured using a TLC scanner or by cutting the plate into sections and counting them in a gamma counter. The Rf value of the main radioactive spot should correspond to that of the FP-TZTP standard.

-

M2 Muscarinic Acetylcholine Receptor Signaling Pathway

Understanding the signaling cascade initiated by the M2 receptor is fundamental to interpreting the functional consequences of tracer binding. The M2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi.

Canonical Gi-Protein Coupled Pathway

Upon agonist binding, such as acetylcholine or [18F]FP-TZTP, the M2 receptor undergoes a conformational change, leading to the activation of the associated Gi protein. The activated α-subunit of the Gi protein (Gαi) inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects on gene expression and cellular function. The βγ-subunits of the Gi protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[4]

Caption: M2 muscarinic acetylcholine receptor signaling pathway.

Preclinical In Vivo Imaging with [18F]FP-TZTP

Preclinical imaging in animal models is a crucial step in the evaluation of a new PET tracer, providing essential information on its pharmacokinetic profile, target engagement, and potential for translation to human studies.

Rodent Imaging Protocol

PET imaging in rodents, such as rats, allows for initial in vivo characterization of [18F]FP-TZTP.

Experimental Protocol: [18F]FP-TZTP PET Imaging in Rats

-

Animal Preparation:

-

Fast the animals for 4-6 hours prior to the scan to reduce variability in glucose metabolism, which can influence brain activity.

-

Anesthetize the rat using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.

-

Insert a tail vein catheter for tracer injection.

-

Position the animal on the scanner bed, ensuring the head is centered in the field of view. Monitor vital signs throughout the procedure.

-

-

Tracer Injection and PET Scan Acquisition:

-

Administer a bolus injection of [18F]FP-TZTP (typically 10-20 MBq) via the tail vein catheter.

-

Start a dynamic PET scan acquisition immediately upon tracer injection. The scan duration is typically 60-90 minutes.

-

-

Data Analysis:

-

Reconstruct the dynamic PET data into a series of time frames.

-

Draw regions of interest (ROIs) on the reconstructed images, corresponding to different brain regions (e.g., cortex, striatum, cerebellum).

-

Generate time-activity curves (TACs) for each ROI, which represent the change in radioactivity concentration over time.

-

Perform kinetic modeling of the TACs to estimate parameters such as the volume of distribution (VT), which is proportional to the density of available receptors. For [18F]FP-TZTP, a one-tissue compartment model has been shown to be appropriate.[5]

-

Non-Human Primate Imaging Protocol

Non-human primates (NHPs), such as rhesus monkeys, provide a translational model that is more predictive of human outcomes due to their closer physiological and neuroanatomical similarity.

Experimental Protocol: [18F]FP-TZTP PET Imaging in Rhesus Monkeys

-

Animal Preparation:

-

Fast the monkey overnight.

-

Anesthetize the animal with ketamine for induction, followed by isoflurane for maintenance.

-

Place an intravenous catheter for tracer injection and another for blood sampling (if required for arterial input function measurement).

-

Position the monkey in the PET scanner with its head immobilized to minimize motion artifacts.

-

-

Tracer Injection and PET Scan Acquisition:

-

Inject a bolus of [18F]FP-TZTP (typically 150-200 MBq).

-

Acquire a dynamic PET scan for 90-120 minutes.

-

-

Blocking Studies (for validation of specificity):

-

To confirm that the tracer binding is specific to muscarinic receptors, a blocking study can be performed. This involves pre-administering a non-radioactive muscarinic receptor antagonist (e.g., scopolamine) or the unlabeled FP-TZTP itself before the injection of [18F]FP-TZTP. A significant reduction in tracer uptake in receptor-rich regions compared to a baseline scan indicates specific binding.

-

-

Data Analysis:

-

Similar to rodent studies, reconstruct the data, draw ROIs, and generate TACs.

-

Kinetic modeling, often using a one-tissue compartment model, is applied to the TACs to determine the volume of distribution (VT). The cerebellum is often used as a reference region with low M2 receptor density to estimate non-specific binding.[5]

-

Clinical Applications in Neurological Disorders

While the cholinergic system is broadly implicated in many neurological disorders, the clinical application of [18F]FP-TZTP has been investigated in specific conditions where M2 receptor alterations are hypothesized to play a role.

Dystonia

Dystonia is a movement disorder characterized by sustained or intermittent muscle contractions causing abnormal, often repetitive, movements, postures, or both. There is evidence suggesting an abnormality in cholinergic neurotransmission within the basal ganglia in dystonia. A clinical trial has been initiated to map M2 muscarinic acetylcholine receptor binding in patients with cervical dystonia using [18F]FP-TZTP PET, comparing them to healthy volunteers.[1] The goal of this research is to better understand the pathophysiology of dystonia and to identify potential targets for pharmacological interventions.

Alzheimer's Disease

While the primary focus in Alzheimer's disease has been on the M1 receptor due to its role in cognition, alterations in the cholinergic system are a hallmark of the disease. Although not a direct marker of the core pathologies (amyloid plaques and neurofibrillary tangles), imaging M2 receptors with [18F]FP-TZTP could provide insights into the integrity of the cholinergic system and its response to therapeutic interventions. However, its direct diagnostic or prognostic value in Alzheimer's disease remains to be fully elucidated. It is important to note that initial investigations into [18F]FP-TZTP were motivated by the observation of a reduction in M2 receptors in post-mortem studies of Alzheimer's patients.[6]

Quantitative Data Summary

Table 2: Physicochemical and Pharmacokinetic Properties of [18F]FP-TZTP

| Property | Value | Reference |

| Radiochemical Yield (Automated) | 18.8% ± 2.4% | [3] |

| Specific Activity (Automated) | 4112 ± 2572 mCi/µmol | [3] |

| Brain Uptake (K1 in Rhesus Monkey) | 0.4 - 0.6 mL/min/mL | [5] |

| Receptor Binding Reduction (Preblocking with unlabeled FP-TZTP) | 60% - 70% | [5] |

Conclusion and Future Directions

[18F]FP-TZTP has been established as a valuable and selective PET tracer for the in vivo imaging of M2 muscarinic acetylcholine receptors. Its robust radiosynthesis, well-characterized preclinical profile, and emerging clinical applications make it a powerful tool for neuroscience research and drug development. The ability to non-invasively quantify M2 receptor density in the living human brain opens up new avenues for understanding the role of the cholinergic system in a range of neurological disorders.

Future research should focus on expanding the clinical applications of [18F]FP-TZTP to other neurological and psychiatric conditions where M2 receptor dysfunction is implicated. Longitudinal studies in patient populations will be crucial to determine its utility as a biomarker for disease progression and treatment response. Furthermore, combining [18F]FP-TZTP PET with other imaging modalities, such as MRI and PET tracers for other molecular targets, will provide a more comprehensive picture of the complex pathophysiology of brain disorders. As our understanding of the intricate role of the M2 receptor in brain function and disease continues to grow, [18F]FP-TZTP is poised to remain an indispensable tool in the armamentarium of neuroimaging researchers.

References

-

Muscarinic cholinergic receptor measurements with [18F]FP-TZTP: control and competition studies. PubMed. [Link]

-

Inhibition of [18F]FP-TZTP binding by loading doses of muscarinic agonists P-TZTP or FP-TZTP in vivo is not due to agonist-induced reduction in cerebral blood flow. PubMed. [Link]

-

In-vivo MRI and CT scanning protocol for non-human primates using a 3D printed MR-compatible stereotaxic frame. protocols.io. [Link]

-

A simple method for the quality control of [18F]FDG. ResearchGate. [Link]

-

The automated radiosynthesis of [18F]FP-TZTP. PubMed. [Link]

-

Schematic representation of signaling pathways downstream the M2... ResearchGate. [Link]

-

A guideline proposal for mice preparation and care in 18F-FDG PET imaging. NIH. [Link]

-

Automated synthesis of [18F]fluorocholine using a modified GE TracerLab module. ResearchGate. [Link]

-

Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist. PMC. [Link]

-

A guideline proposal for mice preparation and care in 18F-FDG PET imaging. SpringerLink. [Link]

-

Cholinergic Receptor Imaging in Dystonia. ClinicalTrials.gov. [Link]

-

Muscarinic acetylcholine receptor M2. Wikipedia. [Link]

-

Novel 18F-Labeled κ-Opioid Receptor Antagonist as PET Radiotracer: Synthesis and In Vivo Evaluation of 18F-LY2459989 in Nonhuman Primates. PubMed. [Link]

-

A Protocol for Simultaneous In Vivo Imaging of Cardiac and Neuroinflammation in Dystrophin-Deficient MDX Mice Using [18F]FEPPA PET. MDPI. [Link]

-

Automated synthesis of [18F]fluorocholine using a modified GE tracerlab module. Journal of Diagnostic Imaging in Therapy. [Link]

-

Improved quality control of [18F]FDG by HPLC with UV detection. PubMed. [Link]

-

Pharmacokinetic Modeling of 18F-FDOPA PET in the Human Brain for Early Parkinson's Disease. ResearchGate. [Link]

-

Imaging Procedure and Clinical Studies of [18F]FP-CIT PET. ResearchGate. [Link]

-

Convenient and Efficient Method for Quality Control Analysis of 18F-Fluorocholine: For a Small Scale GMP-based Radiopharmaceuticals Laboratory Set-up. ResearchGate. [Link]

-

18F-PI-2620 Tau PET is associated with cognitive and motor impairment in Lewy body disease. PMC. [Link]

-

Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology. PMC. [Link]

-

Protocol for non-human primate necropsy. Aligning Science Across Parkinson's. [Link]

-

Micro-PET CT procedures for brain imaging of rats. protocols.io. [Link]

-

Activation of muscarinic receptors. Overlay of the structure of M 2... ResearchGate. [Link]

-

Pharmacokinetic Modeling of 18F-FDOPA PET in the Human Brain for Early Parkinson's Disease. PMC. [Link]

-

Preclinical In Vivo Imaging PET 101 : Best Practices for Preclinical 18 F-FDG PET Imaging. Semantic Scholar. [Link]

-

Publications. Yale School of Medicine. [Link]

-

A Head-to-Head Comparison of 18F-FP-CIT and 18F-FDOPA PET/CT in Early Parkinson Disease. Semantic Scholar. [Link]

-

Original Article Automated production of [18F]Flortaucipir for PET imaging of tauopathies. e-Century Publishing Corporation. [Link]

-

Fully automated radiosynthesis of [18F]LBT999 on TRACERlab FXFN and AllinOne modules, a PET radiopharmaceutical for imaging the dopamine transporter in human brain. NIH. [Link]

-

HPLC-free and cassette-based nucleophilic production of [18F]FDOPA for clinical use. NIH. [Link]

-

Radiosynthesis and Preclinical Evaluation of an 18 F-Labeled Triazolopyridopyrazine-Based Inhibitor for Neuroimaging of the Phosphodiesterase 2A (PDE2A). MDPI. [Link]

-

Regional brain uptake of the muscarinic ligand, [18F]FP-TZTP, is greatly decreased in M2 receptor knockout mice but not in M1, M3 and M4 receptor knockout mice. PubMed. [Link]

Sources

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Regional brain uptake of the muscarinic ligand, [18F]FP-TZTP, is greatly decreased in M2 receptor knockout mice but not in M1, M3 and M4 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The automated radiosynthesis of [18F]FP-TZTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Muscarinic cholinergic receptor measurements with [18F]FP-TZTP: control and competition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of [18F]FP-TZTP binding by loading doses of muscarinic agonists P-TZTP or FP-TZTP in vivo is not due to agonist-induced reduction in cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of [18F]FP-TZTP: A Technical Guide for M2 Muscarinic Receptor Imaging

Introduction: The Unmet Need in Alzheimer's Disease Research and the Promise of M2 Receptor Imaging

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a progressive cognitive decline for which there is currently no cure. A key pathological hallmark of AD is the significant reduction of M2 muscarinic acetylcholine receptors in the brain.[1] This understanding has underscored the critical need for a specialized tool to non-invasively study these receptors in living subjects. Such a tool would not only deepen our understanding of AD progression but also aid in the development and evaluation of novel therapeutics. In response to this need, the radioligand [18F]FP-TZTP emerged as a promising candidate for positron emission tomography (PET) imaging, offering a potential window into the intricate neurobiology of Alzheimer's.[1] This guide provides an in-depth technical overview of the discovery, development, and validation of [18F]FP-TZTP as a selective M2 muscarinic receptor agonist for PET imaging.

The Genesis of [18F]FP-TZTP: From Concept to Chemical Synthesis

The development of a successful PET tracer hinges on several key attributes: high specificity and selectivity for the target, favorable kinetics for imaging, and the ability to be radiolabeled with a suitable positron-emitting isotope. The journey of [18F]FP-TZTP, chemically known as 3-(4-(3-[18F]fluoropropylthio)-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,5,6-tetrahydropyridine, began with the goal of creating a ligand with high affinity for the M2 muscarinic receptor.[2]

Rationale for Targeting the M2 Receptor

The M2 muscarinic acetylcholine receptor is a crucial component of the cholinergic system, which is heavily implicated in memory and learning. Post-mortem studies of AD brains have consistently shown a marked decrease in M2 receptor density, making it a valuable biomarker for disease progression.[1] A PET tracer capable of selectively binding to these receptors would, therefore, be invaluable for both research and clinical applications.

Chemical Synthesis and Radiolabeling

The synthesis of [18F]FP-TZTP has been refined over time to improve yield, specific activity, and automation for clinical use. An improved, automated method utilizes a precursor, 3-(4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazol-3-ylthio)propyl 4-methylbenzenesulfonate, for the radiolabeling process.[2]

Experimental Protocol: Automated Radiosynthesis of [18F]FP-TZTP

This protocol outlines the key steps in the automated radiosynthesis of [18F]FP-TZTP using a GE TRACERlab FX(FN) radiosynthesis module.[2]

Materials and Reagents:

-

Precursor: 3-(4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazol-3-ylthio)propyl 4-methylbenzenesulfonate

-

[18F]Fluoride

-

Potassium cryptand (Kryptofix 2.2.2)

-

Acetonitrile (CH3CN)

-

HPLC purification system

-

Sterile isotonic saline for formulation

Methodology:

-

[18F]Fluoride Production and Trapping: Produce aqueous [18F]fluoride via proton bombardment of [18O]H2O in a cyclotron. Trap the [18F]fluoride on an anion-exchange resin.

-

Elution: Elute the trapped [18F]fluoride from the resin using a solution of potassium cryptand (K[2.2.2]) in acetonitrile.

-

Azeotropic Drying: Dry the [18F]fluoride/K[2.2.2] complex by azeotropic distillation with acetonitrile to remove residual water.

-

Nucleophilic Fluorination: Add the precursor to the dried [18F]fluoride/K[2.2.2] complex in acetonitrile. Heat the reaction mixture at 80°C for 5 minutes to facilitate the nucleophilic displacement of the tosyloxy group with [18F]fluoride.[2]

-

Purification: Purify the crude reaction mixture using High-Performance Liquid Chromatography (HPLC) to isolate [18F]FP-TZTP from unreacted precursor and byproducts.

-

Formulation: Collect the purified [18F]FP-TZTP fraction and formulate it in sterile isotonic saline for intravenous injection.

Quality Control:

-

Radiochemical Purity: Assessed by analytical HPLC to ensure the absence of radioactive impurities.

-

Specific Activity: Determined by measuring the radioactivity and the mass of the final product, expressed in GBq/µmol or mCi/µmol.[2][3]

-

Residual Solvents: Analyzed by gas chromatography to ensure levels are within safe limits for human administration.

-

Sterility and Endotoxin Testing: Performed to ensure the final product is free from microbial contamination.

Validation of M2 Receptor Selectivity: A Multi-pronged Approach

The cornerstone of [18F]FP-TZTP's utility lies in its selectivity for the M2 muscarinic receptor. A series of rigorous in vitro and in vivo experiments were conducted to unequivocally establish this crucial property.

In Vitro Binding Assays

Initial in vitro studies using Chinese hamster ovarian (CHO) cells expressing the five subtypes of human muscarinic receptors did not show clear M2 subtype selectivity at equilibrium.[1] This highlighted the importance of in vivo validation to understand the tracer's behavior in a more complex biological system.

The Decisive Role of Knockout Mouse Models

The most compelling evidence for the M2 selectivity of [18F]FP-TZTP came from studies using genetically engineered mice lacking specific muscarinic receptor subtypes.

Experimental Protocol: Ex Vivo Autoradiography in Muscarinic Receptor Knockout Mice

This protocol describes the methodology used to determine the in vivo receptor subtype selectivity of [18F]FP-TZTP.[4]

Animal Models:

-

Wild-type (WT) mice

-

M1 receptor knockout (M1KO) mice

-

M2 receptor knockout (M2KO) mice

-

M3 receptor knockout (M3KO) mice

-

M4 receptor knockout (M4KO) mice

Methodology:

-

Radiotracer Administration: Administer a bolus injection of [18F]FP-TZTP intravenously to each mouse.

-

Uptake Period: Allow for a predetermined uptake period (e.g., 30 minutes) to allow for distribution and binding of the radiotracer in the brain.

-

Euthanasia and Brain Extraction: At the end of the uptake period, euthanize the mice and rapidly extract the brains.

-

Cryosectioning: Freeze the brains and obtain thin coronal sections using a cryostat.

-

Autoradiography: Expose the brain sections to a phosphor imaging plate to create a quantitative image of the radiotracer distribution.

-

Image Analysis: Quantify the radioactivity in various brain regions of interest (e.g., cortex, hippocampus, caudate putamen, cerebellum) for each mouse group.

-

Data Comparison: Compare the regional brain uptake of [18F]FP-TZTP in the knockout mice to that in the wild-type mice.

Key Findings from Knockout Studies:

The results from these experiments were striking. A significant decrease in [18F]FP-TZTP uptake (51.3% to 61.4%) was observed across multiple brain regions in the M2 knockout mice compared to wild-type mice.[4] In contrast, no significant decreases were seen in the M1, M3, or M4 knockout mice.[4] This provided conclusive evidence that [18F]FP-TZTP preferentially binds to the M2 receptor in vivo.[4]

| Brain Region | % Decrease in [18F]FP-TZTP Uptake in M2 KO vs. WT Mice[4] |

| Amygdala | 51.3% |

| Brain Stem | 58.6% |

| Caudate Putamen | 55.2% |

| Cerebellum | 61.4% |

| Cortex | 57.8% |

| Hippocampus | 54.9% |

| Hypothalamus | 56.5% |

| Superior Colliculus | 59.3% |

| Thalamus | 58.2% |

Table 1: Percentage decrease in regional brain uptake of [18F]FP-TZTP in M2 receptor knockout (KO) mice compared to wild-type (WT) mice, demonstrating the high in vivo selectivity for the M2 receptor.

Understanding the Mechanism of M2 Selectivity: The Role of Dissociation Kinetics

While equilibrium binding assays in vitro did not show M2 selectivity, further investigation revealed that the slower dissociation kinetics of FP-TZTP from M2 receptors compared to the other four muscarinic receptor subtypes is a likely factor in its observed in vivo M2 selectivity.[1] This suggests that once bound to the M2 receptor, [18F]FP-TZTP remains for a longer duration, allowing for a stronger signal to be detected during PET imaging.

In Vivo Imaging and Pharmacokinetic Studies

To be a viable PET tracer for human studies, [18F]FP-TZTP needed to demonstrate suitable pharmacokinetic properties in vivo. Studies in non-human primates and rodents were conducted to assess its brain uptake, metabolism, and clearance.

Preclinical PET Imaging

PET studies in rhesus monkeys showed that [18F]FP-TZTP rapidly enters the brain.[3] The distribution of the tracer within the brain was consistent with the known distribution of M2 receptors, with lower uptake in the cerebellum.[5]

Metabolite Analysis

A crucial aspect of PET tracer development is understanding its metabolism. In awake rats, the parent compound represented over 95% of the extractable radioactivity in the brain at 30 minutes post-injection, indicating high metabolic stability in the target organ.[3]

Logical Framework for [18F]FP-TZTP Development

Figure 1: Logical workflow for the discovery and development of [18F]FP-TZTP.

Conclusion and Future Directions

The discovery and development of [18F]FP-TZTP represent a significant advancement in the field of neuroimaging. Through a rigorous process of chemical synthesis, radiolabeling, and in vivo validation using knockout mouse models, [18F]FP-TZTP has been established as a highly selective and valuable tool for imaging M2 muscarinic acetylcholine receptors. Its application in PET studies holds immense potential for elucidating the role of the cholinergic system in Alzheimer's disease and other neurological disorders. Future research will likely focus on broader clinical applications of [18F]FP-TZTP in longitudinal studies to track disease progression and to assess the efficacy of novel therapeutic interventions targeting the M2 receptor.

References

-

Kiesewetter, D. O., Vuong, B. K., & Channing, M. A. (2003). The automated radiosynthesis of [18F]FP-TZTP. Nuclear Medicine and Biology, 30(1), 73-77. [Link]

-

Yudin, A. K., Vasdev, N., Mulsant, B. H., Mamo, D. C., van Oosten, E. M., Houle, S., Wilson, A. A., Stephenson, K. A., & Pollock, B. G. (2009). An improved radiosynthesis of the muscarinic M2 radiopharmaceutical, [18F]FP-TZTP. Applied Radiation and Isotopes, 67(4), 549-552. [Link]

-

Jagoda, E. M., Kiesewetter, D. O., Shimoji, K., Ravasi, L., Itoh, Y., Green, M. V., Eckelman, W. C., & Sokoloff, L. (2001). In vivo evaluation of [18F]FP-TZTP: a potential M2 muscarinic PET tracer. Synapse, 41(3), 165-176. [Link]

-

Jagoda, E. M., Kiesewetter, D. O., Yasuda, S. U., Wess, J., & Eckelman, W. C. (2003). Regional brain uptake of the muscarinic ligand, [18F]FP-TZTP, is greatly decreased in M2 receptor knockout mice but not in M1, M3 and M4 receptor knockout mice. Neuropharmacology, 44(5), 653-661. [Link]

-

Jagoda, E. M., Lang, L., Kiesewetter, D. O., & Eckelman, W. C. (2006). Why does the agonist [(18)F]FP-TZTP bind preferentially to the M(2) muscarinic receptor?. European Journal of Nuclear Medicine and Molecular Imaging, 33(3), 320-328. [Link]

-

Carson, R. E., Kiesewetter, D. O., de la Guardia, C., Der, M. G., Herscovitch, P., & Eckelman, W. C. (1998). Muscarinic cholinergic receptor measurements with [18F]FP-TZTP: control and competition studies. Journal of Cerebral Blood Flow and Metabolism, 18(10), 1130-1142. [Link]

-

Ravasi, L., Jagoda, E. M., Gazdoiu, M., Kiesewetter, D. O., Green, M. V., Seidel, J., Eckelman, W. C., & Sokoloff, L. (2011). Imaging of the muscarinic acetylcholine neuroreceptor in rats with the M2 selective agonist [18F]FP-TZTP. Nuclear Medicine and Biology, 38(6), 865-875. [Link]

Sources

- 1. Why does the agonist [(18)F]FP-TZTP bind preferentially to the M(2) muscarinic receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [F-18] FP-TZTP - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Regional brain uptake of the muscarinic ligand, [18F]FP-TZTP, is greatly decreased in M2 receptor knockout mice but not in M1, M3 and M4 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic cholinergic receptor measurements with [18F]FP-TZTP: control and competition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to FP-Tztp: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

FP-Tztp, with the systematic name 3-(4-(3-fluoropropylthio)-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,5,6-tetrahydropyridine, is a potent and selective agonist for the M2 muscarinic acetylcholine receptor.[1][2] Its radiolabeled counterpart, [¹⁸F]FP-TZTP, has garnered significant attention in the field of neuroscience as a positron emission tomography (PET) radiotracer for in-vivo imaging of M2 receptors in the human brain.[1] The study of M2 receptors is crucial as they are implicated in various neurological disorders, including Alzheimer's disease.[3] This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of FP-Tztp, offering valuable insights for researchers and professionals involved in drug discovery and development.

Chemical Structure and Properties

The chemical identity of FP-Tztp is defined by its unique molecular architecture, which consists of a tetrahydropyridine ring linked to a thiadiazole core, further functionalized with a fluoropropylthio side chain.

Table 1: Chemical and Physical Properties of FP-Tztp

| Property | Value | Source |

| Systematic Name | 3-(4-(3-fluoropropylthio)-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,5,6-tetrahydropyridine | [1][2] |

| Molecular Formula | C₁₁H₁₆FN₃S₂ | [4] |

| Molecular Weight | 273.40 g/mol | [4] |

| Appearance | Off-white powder (based on related compounds) | [5] |

| pKa (Predicted) | 7.34 ± 0.40 | [5] |

| Storage Condition | Sealed in dry, 2-8°C (based on related compounds) | [5] |

Note: Some physical properties are based on closely related analogs due to the limited availability of specific data for non-radiolabeled FP-Tztp.

Figure 1: 2D Chemical Structure of FP-Tztp.

Synthesis of FP-Tztp

The synthesis of FP-Tztp, particularly its radiolabeled form [¹⁸F]FP-TZTP, is well-documented and typically involves a nucleophilic substitution reaction.[2] The non-radiolabeled compound can be synthesized following a similar pathway, using a non-radioactive source of fluoride.

Workflow for the Synthesis of FP-Tztp

Caption: General workflow for the synthesis of FP-Tztp.

Experimental Protocol: Synthesis of FP-Tztp (Inferred)

This protocol is an adaptation of the published methods for the radiosynthesis of [¹⁸F]FP-TZTP and is intended for the synthesis of the non-radiolabeled compound.[2]

Materials and Reagents:

-

Tosyl-precursor (3-(4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazol-3-ylthio)propyl 4-methylbenzenesulfonate)

-

Potassium Fluoride (KF)

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Water

-

HPLC system with a semi-preparative C18 column

Procedure:

-

Fluoride Activation: In a reaction vessel, a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water is prepared. Potassium fluoride is added, and the mixture is heated under a stream of nitrogen to azeotropically dry the fluoride salt.

-

Fluorination Reaction: The tosyl-precursor, dissolved in anhydrous acetonitrile, is added to the dried KF/K₂₂₂ complex. The reaction mixture is then heated at approximately 80-85°C for 5-10 minutes.

-

Quenching and Purification: The reaction is cooled and quenched with water. The crude product is then purified by semi-preparative high-performance liquid chromatography (HPLC) using a suitable mobile phase (e.g., acetonitrile/water mixture) to isolate FP-Tztp.

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Mechanism of Action

FP-Tztp is a selective agonist of the M2 muscarinic acetylcholine receptor.[2] Muscarinic receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[6] The M2 receptor, in particular, is coupled to a Gᵢ-type G-protein, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels, resulting in inhibitory effects.[7]

The in vivo selectivity of FP-Tztp for the M2 receptor is a key property that makes it a valuable research tool.[8] Studies have shown that while FP-Tztp binds to all five muscarinic receptor subtypes in vitro, its slower dissociation kinetics from the M2 receptor likely contributes to its observed in vivo selectivity.[3][9]

Signaling Pathway of M2 Muscarinic Acetylcholine Receptor

Caption: Simplified signaling pathway of the M2 muscarinic acetylcholine receptor upon activation by an agonist like FP-Tztp.

Applications in Research and Drug Development

The primary application of FP-Tztp, in its radiolabeled form [¹⁸F]FP-TZTP, is as a PET imaging agent to quantify M2 muscarinic receptor density in the brain.[1] This has significant implications for the study of neurodegenerative diseases like Alzheimer's, where a loss of M2 receptors has been observed.[3]

Non-radiolabeled FP-Tztp serves as a crucial reference standard in these imaging studies and is used in competition binding assays to determine the specificity of the radiotracer's binding.[10][11] Furthermore, as a selective M2 agonist, FP-Tztp can be a valuable tool for in vitro and in vivo pharmacological studies aimed at understanding the role of the M2 receptor in various physiological and pathological processes. Its unique selectivity profile also makes it and its analogs potential starting points for the development of novel therapeutics targeting the M2 receptor.[12]

Conclusion

FP-Tztp is a molecule of significant interest to the scientific community, particularly for its role as a selective M2 muscarinic acetylcholine receptor agonist. Its well-characterized radiolabeled counterpart, [¹⁸F]FP-TZTP, has proven to be an invaluable tool for PET imaging in neuroscience research. This guide has provided a detailed overview of the chemical structure, properties, and synthesis of FP-Tztp, offering a foundation for researchers and drug development professionals working in this exciting area. Further investigation into the physicochemical properties of the non-radiolabeled compound will undoubtedly enhance its utility as a research tool and potential therapeutic lead.

References

-

An Improved Radiosynthesis of the Muscarinic M2 Radiopharmaceutical, [18F]FP-TZTP. PubMed. [Link]

-

The automated radiosynthesis of [18F]FP-TZTP. PubMed. [Link]

-

Imaging of the muscarinic acetylcholine neuroreceptor in rats with the M2 selective agonist [18F]FP-TZTP. PubMed. [Link]

-

Why does the agonist [(18)F]FP-TZTP bind preferentially to the M(2) muscarinic receptor? PubMed. [Link]

-

An improved radiosynthesis of the muscarinic M2 radiopharmaceutical, [18F]FP-TZTP. ResearchGate. [Link]

-

Muscarinic cholinergic receptor measurements with [18F]FP-TZTP: control and competition studies. PubMed. [Link]

-

Synthesis and biological characterization of 1-methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole derivatives as muscarinic agonists for the treatment of neurological disorders. PubMed. [Link]

-

Inhibition of [18F]FP-TZTP binding by loading doses of muscarinic agonists P-TZTP or FP-TZTP in vivo is not due to agonist-induced reduction in cerebral blood flow. PubMed. [Link]

-

Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Semantic Scholar. [Link]

-

174 Thiadiazoles and Their Properties. ISRES. [Link]

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]

-

DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles. Al-Nahrain Journal of Science. [Link]

-

[18F]FP-TZTP off-rates determined in vitro from rat brain slices in 3 independent studies. ResearchGate. [Link]

-

Inhibition of [18F]FP-TZTP binding by loading doses of muscarinic agonists P-TZTP or FP-TZTP in vivo is not due to agonist-induced reduction in cerebral blood flow. ResearchGate. [Link]

-

5-(4-HEXYLOXY-[1][2][13]THIADIAZOL-3-YL)-1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDINE. ChemBK. [Link]

-

Muscarinic Agonists. NCBI Bookshelf. [Link]

-

Efficacy as an intrinsic property of the M(2) muscarinic receptor in its tetrameric state. PubMed. [Link]

-

Molecular properties of muscarinic acetylcholine receptors. PubMed Central. [Link]

-

Muscarinic acetylcholine receptor M2. Wikipedia. [Link]

-

Physical properties of the purified cardiac muscarinic acetylcholine receptor. Biochemistry. [Link]

-

[F-18] FP-TZTP. Patsnap Synapse. [Link]

- Crystalline 3- (4-hexyloxy-1,2,5-thiadiazol-3-yl) -...

-

Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[1][2][8]triazo. Technical Disclosure Commons. [Link]

-

Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. ResearchGate. [Link]

-

SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Project Report. [Link]6789/17096/1/fw.pdf)

Sources

- 1. FP-Tztp F-18 | C11H16FN3S2 | CID 449812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hyperpolarized 13C allows a direct measure of flux through a single enzyme-catalyzed step by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neuroquantology.com [neuroquantology.com]

- 4. [F-18] FP-TZTP - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Muscarinic cholinergic receptor measurements with [18F]FP-TZTP: control and competition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An improved radiosynthesis of the muscarinic M2 radiopharmaceutical, [18F]FP-TZTP - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Behavior of the [18F]FP-TZTP Radiotracer

Abstract: This technical guide provides a comprehensive overview of the in vivo characteristics of [18F]FP-TZTP (3-(3-(3-[18F]fluoropropyl)thio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine), a subtype-selective agonist radiotracer for the M2 muscarinic acetylcholine receptor. Developed as a potential tool for positron emission tomography (PET) imaging in the study of neurodegenerative conditions like Alzheimer's disease, understanding its behavior in a biological system is paramount for robust and reproducible scientific inquiry.[1][2] This document synthesizes data on its radiosynthesis, pharmacokinetics, receptor selectivity, metabolism, and critical experimental protocols, offering field-proven insights for researchers, clinicians, and drug development professionals.

Section 1: Introduction to [18F]FP-TZTP and the M2 Muscarinic Receptor

The muscarinic acetylcholine receptor system plays a crucial role in modulating neuronal excitability, synaptic plasticity, and cognitive functions. Within this family, the M2 subtype is of particular interest in neuropathologies. [18F]FP-TZTP has emerged as the sole radiotracer for the selective in vivo imaging of these M2 receptors, providing a noninvasive window into the cholinergic system.[3][4] Its development was spurred by autopsy studies in Alzheimer's disease patients that revealed a significant reduction in M2 receptors, highlighting a need for in vivo quantification.[2] This guide delves into the essential technical details that underpin its use as a reliable PET tracer.

Section 2: Radiosynthesis of [18F]FP-TZTP